

Spectroscopic Characterization of 2-(2-Amino-6-fluorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name:	2-(2-Amino-6-fluorophenyl)ethanol
CAS No.:	132715-66-3
Cat. No.:	B1499382

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This guide provides an in-depth analysis of the spectroscopic data for **2-(2-Amino-6-fluorophenyl)ethanol**, a key intermediate in various synthetic applications. The structural elucidation of this compound is paramount for ensuring purity, confirming identity, and understanding its reactivity. Herein, we present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not readily available in public databases, this guide will leverage predictive models and data from analogous structures to provide a robust characterization framework.

Molecular Structure and Key Features

2-(2-Amino-6-fluorophenyl)ethanol possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a primary amine (-NH₂), a hydroxyl group (-OH), a fluoro-substituted aromatic ring, and an ethyl chain allows for a detailed analysis across various spectroscopic platforms.

Caption: 2D Structure of **2-(2-Amino-6-fluorophenyl)ethanol**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

^1H NMR Spectroscopy

Principle: ^1H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

Experimental Protocol: Acquiring a ^1H NMR Spectrum

- **Sample Preparation:** Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[2] The choice of solvent is critical as it must dissolve the analyte without showing interfering signals in the spectral region of interest.[3]
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.[4] Modern NMR spectrometers utilize a strong superconducting magnet to align the nuclear spins of the protons.[3]
- **Data Acquisition:** The instrument applies a radiofrequency pulse to excite the protons. As the protons relax back to their ground state, they emit a signal that is detected and recorded as a free induction decay (FID).
- **Data Processing:** A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is the familiar plot of intensity versus chemical shift.[1]



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Caption: Workflow for ^1H NMR Spectroscopy.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	m	1H	Ar-H
~ 6.6 - 6.8	m	2H	Ar-H
~ 4.5 - 5.0	br s	2H	-NH ₂
3.89	t	2H	-CH ₂ -OH
2.95	t	2H	Ar-CH ₂ -
~ 2.0 - 2.5	br s	1H	-OH

Note: Chemical shifts are predictions and may vary in an experimental spectrum. The broad singlets for the -NH₂ and -OH protons are due to chemical exchange and their chemical shifts can be highly dependent on concentration and temperature.

Interpretation:

- The aromatic protons are expected to appear in the range of 6.6-7.2 ppm. The fluorine substituent and the amino group will influence their precise chemical shifts and coupling patterns, likely resulting in a complex multiplet.
- The methylene group adjacent to the hydroxyl group (-CH₂-OH) is predicted to be a triplet around 3.89 ppm due to coupling with the neighboring methylene group.
- The benzylic methylene group (Ar-CH₂-) is also expected to be a triplet around 2.95 ppm.
- The amine and hydroxyl protons typically appear as broad singlets and their signals can be confirmed by D₂O exchange, where they would disappear from the spectrum.

^{13}C NMR Spectroscopy

Principle: ^{13}C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: The experimental procedure is similar to that of ^1H NMR, but typically requires a higher concentration of the sample (20-50 mg) and a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.[2]

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 160 (d)	C-F
~ 140 - 150	C-NH ₂
~ 125 - 130	Ar-CH
~ 115 - 125 (d)	Ar-CH
~ 110 - 120	Ar-C-CH ₂
62.1	-CH ₂ -OH
35.8	Ar-CH ₂ -

Note: The carbons in the aromatic ring that are coupled to fluorine will appear as doublets due to C-F coupling.

Interpretation:

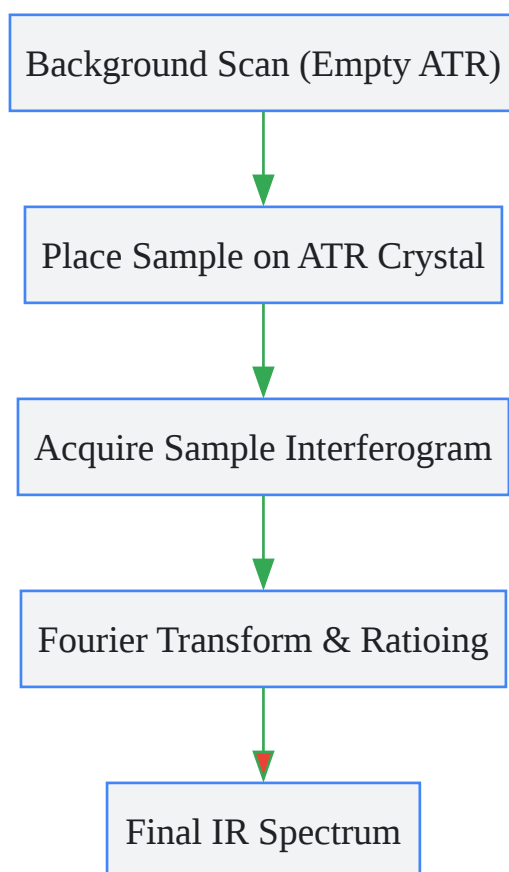
- The carbon atom directly bonded to the fluorine atom is expected to be significantly downfield and will appear as a doublet.
- The carbon atom bonded to the amino group will also be downfield.
- The remaining aromatic carbons will appear in the typical aromatic region.
- The aliphatic carbons of the ethanol side chain will be the most upfield signals.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

- **Background Scan:** A background spectrum of the empty ATR crystal is recorded to account for any atmospheric or instrumental absorptions.[5]
- **Sample Application:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[6]
- **Sample Scan:** An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The transmitted light is then sent to the detector.
- **Data Processing:** The instrument's software ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.



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Caption: ATR-FTIR Experimental Workflow.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3400 - 3200	Broad, Medium	O-H	Stretching
3300 - 3500	Medium	N-H	Stretching (doublet for primary amine)
3000 - 3100	Medium	C-H (aromatic)	Stretching
2850 - 2960	Medium	C-H (aliphatic)	Stretching
1600 - 1650	Medium	N-H	Bending
1450 - 1600	Medium to Strong	C=C	Aromatic Ring Stretching
1200 - 1300	Strong	C-N	Stretching
1000 - 1250	Strong	C-O	Stretching
1000 - 1400	Strong	C-F	Stretching

Interpretation:

- A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, likely broadened by hydrogen bonding.
- The N-H stretching of the primary amine should appear as a doublet in the 3300-3500 cm⁻¹ range.
- The presence of both aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

- Strong absorptions corresponding to C-O, C-N, and C-F stretching will be present in the fingerprint region (below 1500 cm^{-1}).

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, causing ionization and fragmentation of the molecule.[8] The resulting pattern of fragments provides valuable information about the molecular weight and structure of the compound.

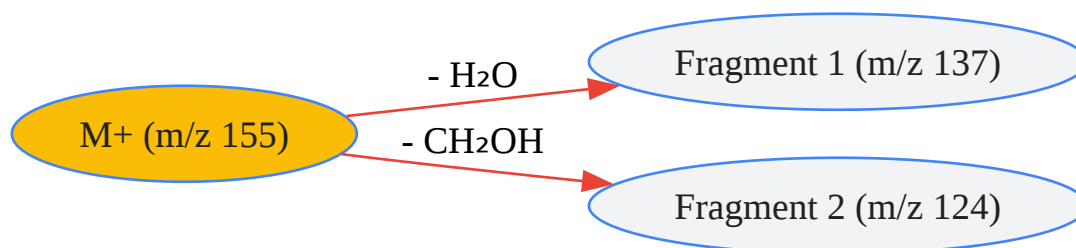
Experimental Protocol: Acquiring an EI Mass Spectrum

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[9]
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M^+) and fragment ions.[8][9]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Predicted Mass Spectrometry Data

- **Molecular Ion (M^+):** The molecular weight of **2-(2-Amino-6-fluorophenyl)ethanol** ($C_8H_{10}FNO$) is 155.17 g/mol . Therefore, the molecular ion peak is expected at $m/z = 155$.
- **Key Fragmentation Pathways:**
 - **Loss of H_2O :** A peak at $m/z = 137$ ($M - 18$) could result from the loss of a water molecule.
 - **Loss of CH_2OH :** Alpha-cleavage next to the oxygen atom could lead to the loss of a CH_2OH radical, resulting in a fragment at $m/z = 124$ ($M - 31$).

- Benzylic Cleavage: Cleavage of the C-C bond between the two aliphatic carbons would be a favorable fragmentation, leading to the formation of a stable benzylic cation at $m/z = 124$.
- Loss of C_2H_4O : A McLafferty-like rearrangement could potentially lead to the loss of ethylene oxide, although this is less common for this structure.



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Caption: Plausible Fragmentation Pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predictive models and established principles, provides a robust framework for the characterization of **2-(2-Amino-6-fluorophenyl)ethanol**. The predicted 1H NMR, ^{13}C NMR, IR, and MS data offer a detailed picture of the molecule's structure, which can be used to confirm its identity and assess its purity in a research or drug development setting. It is imperative for researchers to compare experimentally obtained data with these predictions to achieve a conclusive structural assignment.

References

- How to Predict NMR in ChemDraw. (2023, September 11). YouTube. Retrieved from [\[Link\]](#)
- Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [\[Link\]](#)
- Practical Experiments in the Fundamentals of Mass Spectrometry. HTDS. Retrieved from [\[Link\]](#)
- The 1H -NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved from [\[Link\]](#)

- FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [\[Link\]](#)
- McBrayer, D. N., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS One, 19(2), e0297752. Retrieved from [\[Link\]](#)
- The Mass Spectrometry Experiment. Oregon State University. Retrieved from [\[Link\]](#)
- Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. ResearchGate. Retrieved from [\[Link\]](#)
- NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Organic Chemistry Data. Retrieved from [\[Link\]](#)
- Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [\[Link\]](#)
- How To Prepare And Run An NMR Sample. ALWSCI. Retrieved from [\[Link\]](#)
- Fourier Transform Infrared Spectroscopy. University of Texas at Dallas. Retrieved from [\[Link\]](#)
- Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC - NIH. Retrieved from [\[Link\]](#)
- Prediction of ^1H -NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [\[Link\]](#)
- NMR Spectroscopy. MSU Chemistry. Retrieved from [\[Link\]](#)
- Is there a good program to calculate (predict) ^{13}C -chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate. Retrieved from [\[Link\]](#)
- The Mass Spectrometry Experiment. (2022, May 6). Chemistry LibreTexts. Retrieved from [\[Link\]](#)
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Kentucky. Retrieved from [\[Link\]](#)

- [Guide to FT-IR Spectroscopy. Bruker. Retrieved from \[Link\]](#)

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Sources

- [1. organicchemistrydata.org \[organicchemistrydata.org\]](https://www.organicchemistrydata.org)
- [2. How To Prepare And Run An NMR Sample - Blogs - News \[alwsci.com\]](#)
- [3. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [4. NMR Basics for the absolute novice \[jeolusa.com\]](https://jeolusa.com)
- [5. egikunoo.wordpress.com \[egikunoo.wordpress.com\]](https://egikunoo.wordpress.com)
- [6. Guide to FT-IR Spectroscopy | Bruker \[bruker.com\]](https://www.bruker.com)
- [7. organomation.com \[organomation.com\]](https://www.organomation.com)
- [8. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [9. The Mass Spectrometry Experiment \[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
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